molecular formula C9H15N3 B1422703 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole CAS No. 1341104-12-8

1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole

Cat. No. B1422703
M. Wt: 165.24 g/mol
InChI Key: HDQRZIGPRFEDSH-UHFFFAOYSA-N
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Description

The compound “1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Ju (2014) details an expedient route for pyrazole synthesis, highlighting techniques relevant to the synthesis of related compounds, including 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole.

  • Catalytic Applications : Magubane et al. (2017) explored the use of related pyrazolyl compounds in asymmetric transfer hydrogenation of ketones, suggesting potential catalytic applications for 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole in similar chemical processes (Magubane et al., 2017).

  • Photoinduced Reactions : Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridines, closely related to the compound , uncovered insights into photoinduced proton transfer, potentially applicable to 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole (Vetokhina et al., 2012).

Pharmacological and Biological Applications

  • Antimicrobial Activity : A study by Asif et al. (2021) on derivatives of 1H-pyrazole, a core structure in 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole, indicated their efficacy as antimicrobial agents, suggesting potential biological applications for the compound (Asif et al., 2021).

  • Anticancer Properties : Research by Alam et al. (2016) on pyrazole derivatives revealed their potential as anticancer agents, indicating a possible direction for the use of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole in cancer research (Alam et al., 2016).

  • Melanogenesis Inhibition : Kikuchi et al. (2015) found that pyrazole-alkaloids from watermelon seeds, structurally similar to 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole, exhibited melanogenesis inhibitory activity, suggesting a potential application in dermatological research (Kikuchi et al., 2015).

Materials Science and Catalysis

  • Catalysis in Olefin Epoxidation : Figueiredo et al. (2012) discussed the use of a pyrazolylpyridine-molybdenum oxide composite as a catalyst for olefin epoxidation, providing insights into potential catalytic roles for 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole (Figueiredo et al., 2012).

  • Application in Polymer Light-Emitting Diodes : Tang et al. (2014) synthesized novel iridium(III) complexes with a pyrazolylpyridine derivative for use in polymer light-emitting diodes, suggesting potential electronic applications for related compounds like 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole (Tang et al., 2014).

  • Ethylene Oligomerization : Nyamato et al. (2015) investigated the use of pyrazolylpyridinamine nickel(II) complexes in ethylene oligomerization, indicating possible industrial applications for related compounds (Nyamato et al., 2015).

Future Directions

The field of pyrrolidine derivatives is a dynamic area of research with potential for new discoveries and applications . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of study .

properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-6-11(5-1)8-9-12-7-3-4-10-12/h3-4,7H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQRZIGPRFEDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Cai, L Liu, J Chen, M Cao, M Ji - Medicinal Chemistry, 2013 - ingentaconnect.com
A series of novel pyrazole carboxylic acid derivatives was designed and synthesized, and their antagonism effect on endothelin (ET)-1-induced contraction in the rat thoracic aortic ring …
Number of citations: 3 www.ingentaconnect.com

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